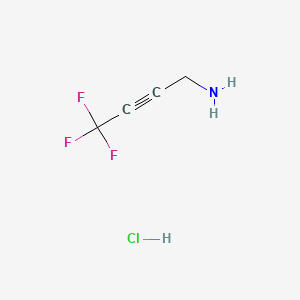
4,4,4-Trifluorobut-2-yn-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trifluorobut-2-yn-1-amine hydrochloride is a fluorinated organic compound with the molecular formula C4H6ClF3N. This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobut-2-yn-1-amine hydrochloride typically involves the reaction of 4,4,4-trifluorobut-2-yn-1-ol with amines under specific conditions. One common method involves the use of propargylic alcohols as starting materials, which are then oxidized to form the desired ynones . The reaction conditions often include the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4,4,4-Trifluorobut-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, DMP, and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
科学研究应用
4,4,4-Trifluorobut-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced bioavailability.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 4,4,4-Trifluorobut-2-yn-1-amine hydrochloride involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4,4,4-Trifluorobut-2-yn-1-ol: This compound is structurally similar but lacks the amine group.
4,4,4-Trifluorobut-2-enoic acid: Another related compound with a carboxylic acid group instead of an amine.
Uniqueness
4,4,4-Trifluorobut-2-yn-1-amine hydrochloride is unique due to its combination of a trifluoromethyl group and an amine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
生物活性
4,4,4-Trifluorobut-2-yn-1-amine hydrochloride (CAS No. 84153-82-2) is a fluorinated compound that has garnered interest in medicinal chemistry and material science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C4H9ClF3N
- Molecular Weight : 163.57 g/mol
- CAS Number : 84153-82-2
- Purity : Specifications vary by supplier, but high purity is typical for research applications .
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets. Research indicates that fluorinated compounds can exhibit enhanced lipophilicity and metabolic stability, which may contribute to their efficacy in various biological contexts.
Targeting Proteins
One study highlighted the compound's potential as a covalent ligand targeting specific amino acids within proteins. For instance, compounds similar to this compound have been shown to interact with cysteine residues in proteins like MYC, leading to alterations in transcriptional activity and reduced tumorigenesis in breast cancer models .
Anticancer Properties
Research has demonstrated that derivatives of trifluorobutynyl compounds can significantly impair the proliferation of cancer cells. In a study involving breast cancer cell lines (e.g., MDA-MB-231), compounds targeting MYC showed over 90% inhibition of cell proliferation at concentrations around 50 µM . This suggests that this compound may have similar anticancer properties.
Neuroprotective Effects
Emerging studies suggest that fluorinated amines can exhibit neuroprotective effects by modulating neurotransmitter systems. The presence of fluorine atoms may enhance the binding affinity of these compounds to receptors involved in neuroprotection .
Case Studies
-
Breast Cancer Inhibition :
- Objective : Investigate the effect of trifluorobutynyl compounds on breast cancer cell proliferation.
- Findings : Treatment with a related compound resulted in significant downregulation of MYC target genes and reduced thermal stability of MYC protein complexes .
- : These findings support the potential use of fluorinated amines in targeted cancer therapies.
-
Neuroprotection in Animal Models :
- Objective : Assess the neuroprotective effects of fluorinated compounds in rodent models.
- Findings : Compounds demonstrated significant reductions in neuroinflammation and improved cognitive function post-injury.
- : These results indicate potential therapeutic applications for treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Model/System | Concentration | Effect |
|---|---|---|---|
| Anticancer | MDA-MB-231 Cells | 50 µM | >90% inhibition of proliferation |
| Neuroprotection | Rodent Models | Varies | Reduced neuroinflammation |
| Protein Interaction | MYC Protein | N/A | Inhibition of transcriptional activity |
属性
CAS 编号 |
2913243-98-6 |
|---|---|
分子式 |
C4H5ClF3N |
分子量 |
159.54 g/mol |
IUPAC 名称 |
4,4,4-trifluorobut-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C4H4F3N.ClH/c5-4(6,7)2-1-3-8;/h3,8H2;1H |
InChI 键 |
UYDDUESDFJCTHU-UHFFFAOYSA-N |
规范 SMILES |
C(C#CC(F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















